molecular formula C7H8N4 B188485 1H-benzimidazole-1,2-diamine CAS No. 29540-87-2

1H-benzimidazole-1,2-diamine

Cat. No. B188485
M. Wt: 148.17 g/mol
InChI Key: JPVWRXBVNNXNND-UHFFFAOYSA-N
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Patent
US05210209

Procedure details

Hydroxylamine O-sulphonic acid (tech. 23.25 g, 205 mmol) was added to a stirred solution of 2-aminobenzimidazole (25 g, 187.5 mmol) dissolved in water (600 ml) containing potassium hydroxide (24.6 g, 438 mmol) at 23° C. After a few moments a white solid began to precipitate. The mixture was stirred for 30 mins and the product collected by filtration, washed with water and dried in air at ambient temperature, 10.75 g. On standing overnight a second crop, 5.8 g was obtained. The total yield of product was 16.55 g, 60%, mp. 252°-254° C., (lit. 255°-259° C.). Spectroscopic analysis was consistent with the product but indicated a small amount of the starting material was also present. This was used without further purification (note 1).
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]OS(O)(=O)=O.[NH2:7][C:8]1[NH:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.[OH-].[K+]>O>[NH2:1][N:9]1[C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=[C:8]1[NH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
23.25 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air at ambient temperature
WAIT
Type
WAIT
Details
On standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a second crop, 5.8 g was obtained
CUSTOM
Type
CUSTOM
Details
16.55 g, 60%, mp. 252°-254° C., (lit. 255°-259° C.)
CUSTOM
Type
CUSTOM
Details
This was used without further purification (note 1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NN1C(=NC2=C1C=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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